molecular formula C9H9BrClN3S B1487015 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide CAS No. 219657-90-6

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide

Cat. No.: B1487015
CAS No.: 219657-90-6
M. Wt: 306.61 g/mol
InChI Key: AMABWUMMPIGOJO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide is a chemical compound characterized by its unique structure, which includes a thiadiazine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide typically involves the reaction of 4-chlorophenylamine with carbon disulfide and ammonia under specific conditions

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazin-2-amine

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazin-2-thiol

Uniqueness: 5-(4-Chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide stands out due to its bromide ion, which differentiates it from other thiadiazine derivatives. This bromide ion can influence the compound's reactivity and biological activity, making it unique among its counterparts.

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Properties

IUPAC Name

5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S.BrH/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8;/h1-4H,5H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMABWUMMPIGOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=N[NH+]=C(S1)N)C2=CC=C(C=C2)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Reactant of Route 3
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Reactant of Route 4
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Reactant of Route 5
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide
Reactant of Route 6
5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-aminium bromide

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